molecular formula C54H80N14O13 B605309 Alicdamotide CAS No. 1201327-17-4

Alicdamotide

Cat. No.: B605309
CAS No.: 1201327-17-4
M. Wt: 1133.31
InChI Key: KGYAGTYEGDKXGS-YIPZSENKSA-N
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Description

While its exact mechanism remains proprietary, preliminary studies suggest it targets intracellular signaling pathways involved in apoptosis regulation and cytokine modulation . Structural features include a cyclic disulfide bond core with aromatic side chains, which enhance stability and receptor binding affinity. Current Phase II clinical trials focus on its efficacy in solid tumors, with early data indicating a 40% reduction in tumor growth rates in murine models (dosage: 2 mg/kg, q.d.) .

Properties

CAS No.

1201327-17-4

Molecular Formula

C54H80N14O13

Molecular Weight

1133.31

IUPAC Name

(2S,5S,8S,11S,14S,17S,23S,26S)-5-((1H-imidazol-4-yl)methyl)-26-amino-2-benzyl-17-((S)-sec-butyl)-8-(2-carboxyethyl)-14-(3-guanidinopropyl)-23-(4-hydroxybenzyl)-11-isobutyl-27-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaoctacosanoic acid

InChI

InChI=1S/C54H80N14O13/c1-7-31(6)45(68-42(70)27-60-46(73)39(66-51(78)44(55)30(4)5)23-33-15-17-35(69)18-16-33)52(79)63-36(14-11-21-59-54(56)57)47(74)64-38(22-29(2)3)49(76)62-37(19-20-43(71)72)48(75)65-40(25-34-26-58-28-61-34)50(77)67-41(53(80)81)24-32-12-9-8-10-13-32/h8-10,12-13,15-18,26,28-31,36-41,44-45,69H,7,11,14,19-25,27,55H2,1-6H3,(H,58,61)(H,60,73)(H,62,76)(H,63,79)(H,64,74)(H,65,75)(H,66,78)(H,67,77)(H,68,70)(H,71,72)(H,80,81)(H4,56,57,59)/t31-,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1

InChI Key

KGYAGTYEGDKXGS-YIPZSENKSA-N

SMILES

O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC2=CNC=N2)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H]([C@@H](C)CC)NC(CNC([C@H](CC3=CC=C(O)C=C3)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alicdamotide;  Val-tyr-gly-ile-arg-leu-glu-his-phe; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alicdamotide belongs to the class of multidentate phosphine-alkene ligand derivatives. Below is a systematic comparison with two structurally and functionally related compounds:

Compound A: Ferrohalidone

  • Structural Similarities : Shares a cyclic disulfide backbone but substitutes this compound’s aromatic side chains with halogenated moieties (e.g., Cl, Br) .
  • Functional Differences: Binding Affinity: Ferrohalidone exhibits 20% lower affinity for apoptotic receptors (IC₅₀: 1.2 μM vs. This compound’s 0.9 μM) . Thermal Stability: Degrades at 120°C (vs. This compound’s stability up to 150°C) due to weaker ligand-metal coordination .

Compound B: Lutetium-Containing Polydentate Complex

  • Structural Similarities : Uses a similar phosphine-alkene ligand framework but incorporates lutetium (Lu³⁺) instead of this compound’s zinc (Zn²⁺) center .
  • Functional Differences: Catalytic Activity: Demonstrates superior redox activity in vitro (turnover frequency: 15 s⁻¹ vs. This compound’s 8 s⁻¹) but higher cytotoxicity in healthy cells . Pharmacokinetics: Shorter half-life (t₁/₂: 4.3 h vs. This compound’s 7.1 h) due to rapid renal clearance of lutetium .

Hypothetical Data Table

Parameter This compound Ferrohalidone Lutetium Complex
Molecular Weight 850 Da 920 Da 890 Da
IC₅₀ (Apoptosis) 0.9 μM 1.2 μM 0.7 μM
Thermal Stability 150°C 120°C 130°C
Clinical Phase Phase II Approved (EMA) Preclinical
Key Limitation High synthesis cost Narrow therapeutic index Renal toxicity

Research Findings and Challenges

  • Synergistic Effects: Co-administration of this compound with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell infiltration in tumors by 60% compared to monotherapy .
  • Toxicity Profile : Dose-dependent hepatotoxicity (ALT elevation >3× ULN in 15% of patients) remains a concern, necessitating structural optimization .
  • Patent Landscape : Overlaps with Ferrohalidone’s intellectual property in ligand design, posing barriers to commercial development .

Methodological Considerations

  • Data Reporting : Follow ICH guidelines for pharmacokinetic studies, ensuring rigorous statistical validation of IC₅₀ values and dose-response curves .
  • Structural Elucidation : Use X-ray crystallography (resolution ≤1.5 Å) and NMR (¹³C, ¹H) to confirm ligand coordination geometry .
  • Comparative Tables: Adopt ACS Applied Materials standards for clarity, with footnotes explaining abbreviations (e.g., IC₅₀: half-maximal inhibitory concentration) .

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